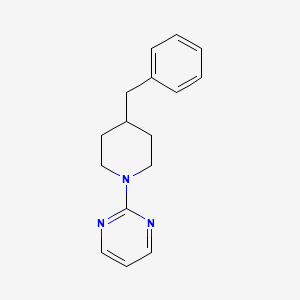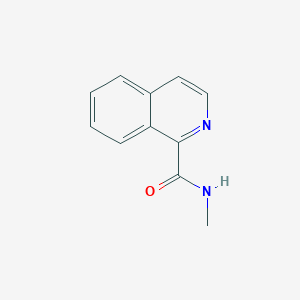![molecular formula C20H23FN6O B15116586 3-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine](/img/structure/B15116586.png)
3-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
The synthesis of 3-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the triazolo-pyridazine core, followed by the introduction of the piperidine and fluoropyridine moieties. Key steps may involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions. Industrial production methods would likely optimize these steps for higher yields and purity, employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The triazolo-pyridazine core can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the core, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyridazine ring, allowing for the fine-tuning of its properties. Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. .
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Due to its potential biological activities, it may be investigated for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Its properties could be exploited in the development of new materials or as a catalyst in chemical processes
Mecanismo De Acción
The mechanism of action of 3-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridazine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds include other triazolo-pyridazine derivatives, such as:
- 6-tert-butyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
- 3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4-yl phosphine oxides These compounds share structural similarities but may differ in their substituents and overall properties. The uniqueness of 3-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C20H23FN6O |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C20H23FN6O/c1-20(2,3)16-4-5-17-23-24-18(27(17)25-16)13-6-8-26(9-7-13)19(28)14-10-15(21)12-22-11-14/h4-5,10-13H,6-9H2,1-3H3 |
Clave InChI |
DEMGQZBQOBNOJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=CC(=CN=C4)F)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methoxyethyl)-1-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B15116508.png)

![[2-(4,6-difluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15116523.png)
![4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B15116530.png)
![N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15116537.png)
![2-Methyl-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15116543.png)
![2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B15116546.png)
amino}pyridine-2-carboxamide](/img/structure/B15116554.png)
![N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B15116555.png)

![1-(3-Methoxyphenyl)-4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one](/img/structure/B15116571.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-(thiomorpholin-4-yl)ethan-1-one](/img/structure/B15116572.png)
![4-ethyl-3-methyl-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B15116587.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15116589.png)
